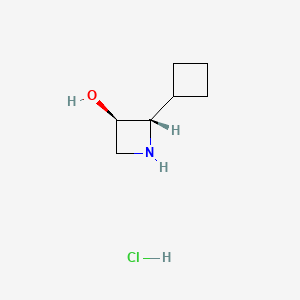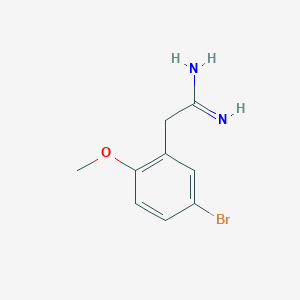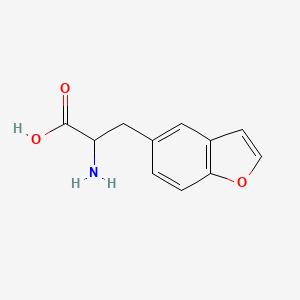![molecular formula C9H16N2 B15321914 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide is a chemical compound with the molecular formula C9H16N2. It features a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with acetic acid derivatives. One common method is the reaction of bicyclo[2.2.1]heptan-2-ylamine with acetic anhydride, followed by the addition of ammonia to form the imidamide group. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the imidamide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, ethers.
Aplicaciones Científicas De Investigación
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxamide
- Methyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide is unique due to its imidamide functional group, which imparts distinct chemical reactivity and biological activity compared to other bicyclo[2.2.1]heptane derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)ethanimidamide |
InChI |
InChI=1S/C9H16N2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H3,10,11) |
Clave InChI |
JCLNIXINGQAFNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B15321848.png)
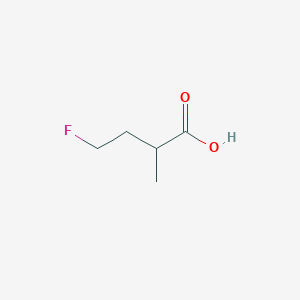

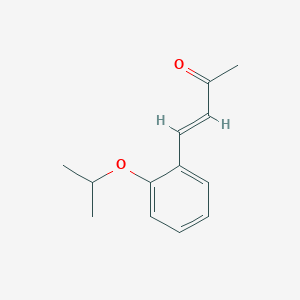
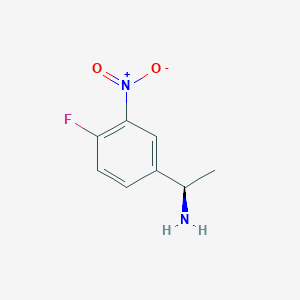


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
